3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole
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Overview
Description
3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of chloro and dichlorobenzylsulfonyl groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2,4-thiadiazole: Lacks the dichlorobenzylsulfonyl group, making it less complex.
5-(2,4-Dichlorobenzylsulfonyl)-1,2,4-thiadiazole: Similar structure but without the chloro group at the 3-position.
1,2,4-Thiadiazole: The parent compound without any substituents.
Uniqueness
3-Chloro-5-(2,4-dichlorobenzylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of both chloro and dichlorobenzylsulfonyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s reactivity and potential biological activities, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H5Cl3N2O2S2 |
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Molecular Weight |
343.6 g/mol |
IUPAC Name |
3-chloro-5-[(2,4-dichlorophenyl)methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl3N2O2S2/c10-6-2-1-5(7(11)3-6)4-18(15,16)9-13-8(12)14-17-9/h1-3H,4H2 |
InChI Key |
DCPMUXGOORBFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)C2=NC(=NS2)Cl |
Origin of Product |
United States |
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